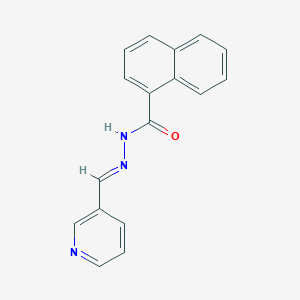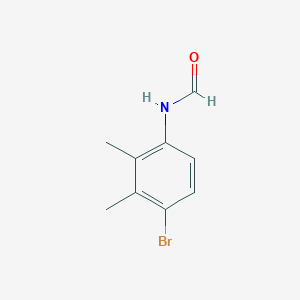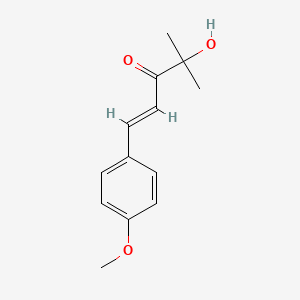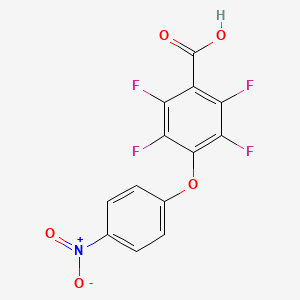
N'-(3-pyridinylmethylene)-1-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethylene)-1-naphthohydrazide, also known as Pyridinylmethylene hydrazide (PMH), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMH is a hydrazide derivative of naphthalene, which has been synthesized by several methods. In
Mécanisme D'action
The mechanism of action of PMH is not fully understood. However, it has been suggested that PMH exerts its anti-cancer activity by inducing apoptosis in cancer cells. PMH has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, PMH has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
PMH has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. PMH has also been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, PMH has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
PMH has several advantages for lab experiments, including its ease of synthesis and its fluorescent properties, which make it a useful probe for the detection of metal ions. However, PMH has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for PMH research. One potential area of research is the synthesis of PMH derivatives with improved solubility and bioavailability. Another area of research is the investigation of PMH as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, PMH could be further explored as a precursor for the synthesis of novel MOFs and COFs with unique properties.
Méthodes De Synthèse
PMH can be synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde with 1-naphthohydrazide in the presence of a catalyst. Another method involves the reaction of 3-pyridinecarboxaldehyde with 1-naphthohydrazine in the presence of a reducing agent. The yield of PMH obtained through these methods ranges from 60-80%.
Applications De Recherche Scientifique
PMH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PMH has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, PMH has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, PMH has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(20-19-12-13-5-4-10-18-11-13)16-9-3-7-14-6-1-2-8-15(14)16/h1-12H,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQSIGDQYIYQM-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-pyridin-3-ylmethylidene]naphthalene-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)

![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)